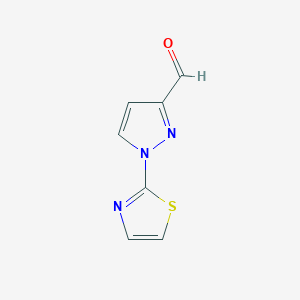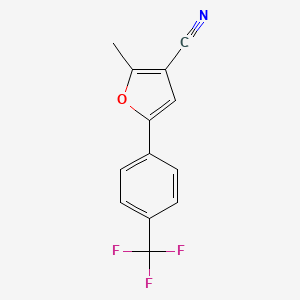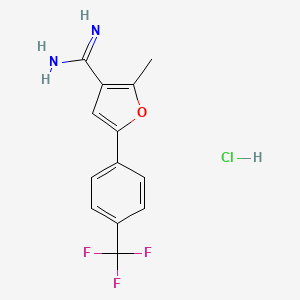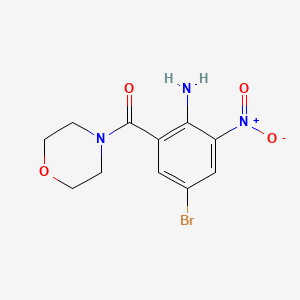
1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde
Vue d'ensemble
Description
1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde is a heterocyclic compound that features both a thiazole and a pyrazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The presence of both thiazole and pyrazole rings in a single molecule offers unique chemical properties and reactivity.
Applications De Recherche Scientifique
1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science.
Safety and Hazards
The safety data sheet for a related compound, [3-(1,3-Thiazol-2-yl)phenyl]methylamine, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Orientations Futures
Thiazole-based compounds have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions in the research of “1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde” could involve further exploration of its potential applications in these areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate thioamide and hydrazine derivatives to form the thiazole and pyrazole rings, respectively. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis with optimization for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products:
Oxidation: 1-(Thiazol-2-yl)-1H-pyrazole-3-carboxylic acid.
Reduction: 1-(Thiazol-2-yl)-1H-pyrazole-3-methanol.
Substitution: Various substituted thiazole and pyrazole derivatives depending on the substituents used.
Mécanisme D'action
The mechanism of action of 1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are used as anti-inflammatory and anti-obesity agents, respectively.
Uniqueness: 1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde is unique due to the combination of both thiazole and pyrazole rings, which imparts distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile modifications and the potential for diverse therapeutic applications.
Propriétés
IUPAC Name |
1-(1,3-thiazol-2-yl)pyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c11-5-6-1-3-10(9-6)7-8-2-4-12-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQLVKALESGJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C=O)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![C-[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methylamine](/img/structure/B1413049.png)



![2,4-DIAMINO-6-BROMOFURO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID](/img/structure/B1413058.png)


![2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)oxy]ethanamine](/img/structure/B1413062.png)

